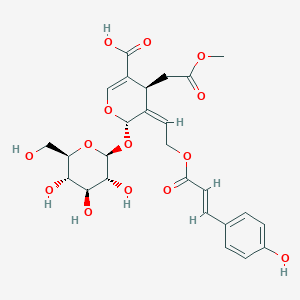
1-(4-Methoxybenzoyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiosemicarbazide derivatives, which may include 1-(4-Methoxybenzoyl)thiosemicarbazide, have been synthesized for various studies. For instance, a study synthesized a series of thiosemicarbazides and their corresponding 1,3,4-thiadiazole derivatives . Another study mentioned the synthesis of a 1,2,4-triazole-3-thione derivative from a related compound .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activity
Thiosemicarbazides, like 1-(4-Methoxybenzoyl)thiosemicarbazide, have been utilized in synthesizing various biologically active compounds. For instance, studies have demonstrated the successful preparation of compounds with significant antimicrobial and antitubercular activities, as well as anticancer properties. One study details the synthesis of thiadiazoles and imidazolinones from thiosemicarbazide derivatives, highlighting their multiple biological activities (Hirpara et al., 2003).
2. Antimicrobial Properties
Another research area explores the antimicrobial potential of thiosemicarbazide derivatives. A study synthesizing various 1,4-disubstituted thiosemicarbazide, 1,2,4-triazole, and 1,3,4-thiadiazole compounds from 3-hydroxy-2-naphthoic acid hydrazide reported significant antibacterial and antifungal activity (Dogan et al., 1998).
3. Structural Characterization
The structural characterization of thiosemicarbazide derivatives is also a key area of research. For example, a study focused on synthesizing and characterizing N-naphthoacetyl-N'-o-methoxybenzoyl thiosemicarbazide, confirming its structure through various spectral methods (Lin, 2007).
4. Synthesis of Heterocyclic Compounds
Thiosemicarbazide derivatives are instrumental in the synthesis of heterocyclic compounds. A study highlights the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles with potential biological activity, using thiosemicarbazide derivatives as starting materials (Hovsepyan et al., 2014).
5. Metal Complex Formation
Research also includes the formation of metal complexes with thiosemicarbazide derivatives. A study reported the synthesis and structural characterization of manganese(II) and zinc(II) complexes of 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide, indicating their potential applications in coordination chemistry and material science (Singh et al., 2014).
6. Tuberculostatic Activity
Thiosemicarbazide derivatives have also been studied for their tuberculostatic activity. A study focused on optimizing the synthesis of new thiosemicarbazide derivatives and testing their activity against Mycobacterium tuberculosis (Popovici et al., 2021).
7. Enzyme Inhibition Studies
Thiosemicarbazide derivatives have been investigated for their potential in enzyme inhibition. A study synthesized various 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities and suggesting their potential as enzyme inhibitors (Noolvi et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(4-methoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7-4-2-6(3-5-7)8(13)11-12-9(10)15/h2-5H,1H3,(H,11,13)(H3,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFJSXJWQANHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)thiosemicarbazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)



![Ethyl 6-(chloromethyl)-4-[2-(difluoromethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2841086.png)

![[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2841090.png)
